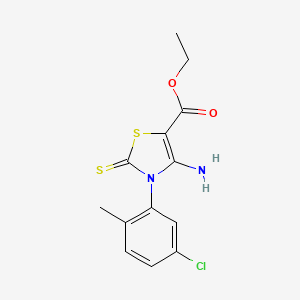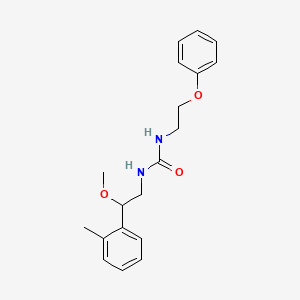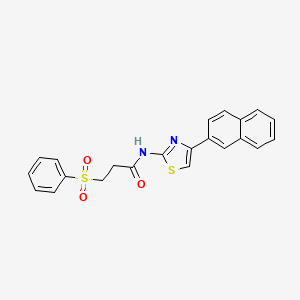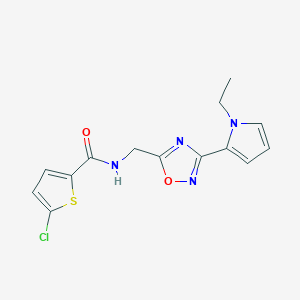![molecular formula C16H14ClF2NO2 B2415434 2-Chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide CAS No. 1797554-81-4](/img/structure/B2415434.png)
2-Chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide” is a chemical compound. Its molecular formula is C14H10ClF2NO .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C14H10ClF2NO. It contains a benzamide core with chlorine and fluorine substituents, as well as a methoxyethyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 281.69 . Other properties such as melting point, boiling point, and density are not well documented in the literature.Scientific Research Applications
Serotonin 1A Receptors in Alzheimer's Disease
Research involving benzamide derivatives, such as "4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide," has shown significant applications in the study of neurological diseases, specifically Alzheimer's disease. This compound was used as a molecular imaging probe in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in Alzheimer's patients, revealing decreased receptor densities correlating with the severity of cognitive impairments. This indicates the potential of benzamide derivatives in neuroimaging and the study of neurodegenerative diseases (Kepe et al., 2006).
Imaging Sigma2 Receptor Status in Solid Tumors
Fluorine-containing benzamide analogs have been developed and evaluated for their utility in imaging the sigma2 receptor status of solid tumors using PET. This research suggests that specific benzamide derivatives, radiolabeled with fluorine-18, could serve as valuable tools in cancer diagnosis and the assessment of tumor progression, highlighting their significance in oncological research (Tu et al., 2007).
Antipathogenic Activity of Thiourea Derivatives
Studies on thiourea derivatives, including compounds with benzamide structural motifs, have demonstrated their antipathogenic activity, particularly against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. This research underscores the potential of benzamide derivatives in developing novel antimicrobial agents with antibiofilm properties, which is critical for addressing antibiotic resistance (Limban et al., 2011).
Electrochromic and Electrofluorescent Properties
Research into polyamides containing benzamide units and bis(diphenylamino)-fluorene moieties has unveiled their application in the development of materials with electrochromic and electrofluorescent properties. These materials exhibit reversible multicolor electrochromic characteristics and high fluorescence quantum yield, making them suitable for various technological applications, including sensors and display technologies (Sun et al., 2016).
Future Directions
The future directions for the study of this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential therapeutic applications. Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards .
properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO2/c1-22-14(10-4-2-5-11(18)8-10)9-20-16(21)15-12(17)6-3-7-13(15)19/h2-8,14H,9H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIPXBMJARBDDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=C(C=CC=C1Cl)F)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3r,5r,7r)-adamantan-1-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2415351.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2415353.png)
![3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2415354.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2415358.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2415362.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2415364.png)
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415367.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2415369.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2415373.png)